molecular formula C13H11ClF3N B3041841 3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine hydrochloride CAS No. 3838-42-4

3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine hydrochloride

Cat. No.: B3041841
CAS No.: 3838-42-4
M. Wt: 273.68 g/mol
InChI Key: VLZGAUXMIKTIRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine hydrochloride is a halogenated biphenyl amine derivative characterized by a trifluoromethyl (-CF₃) group at the 3' position of the biphenyl scaffold and a primary amine group at the 4 position. The hydrochloride salt enhances solubility in polar solvents, making it suitable for pharmaceutical applications. Its synthesis typically involves a Suzuki-Miyaura coupling between a brominated biphenyl precursor and a trifluoromethyl-substituted boronic acid, followed by HCl treatment to form the hydrochloride salt (as described in ). The trifluoromethyl group confers electron-withdrawing properties, improving metabolic stability and binding affinity in drug discovery contexts .

Properties

IUPAC Name

4-[3-(trifluoromethyl)phenyl]aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N.ClH/c14-13(15,16)11-3-1-2-10(8-11)9-4-6-12(17)7-5-9;/h1-8H,17H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLZGAUXMIKTIRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(C=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(Trifluoromethyl)-[1,1’-biphenyl]-4-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of 3’-(Trifluoromethyl)-[1,1’-biphenyl]-4-amine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3’-(Trifluoromethyl)-[1,1’-biphenyl]-4-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation Products: Nitroso and nitro derivatives.

    Reduction Products: Various amine derivatives.

    Substitution Products: Substituted biphenyl derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 3’-(Trifluoromethyl)-[1,1’-biphenyl]-4-amine hydrochloride involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Substituent Effects on Electronic and Physicochemical Properties

The table below compares key structural and electronic features of 3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine hydrochloride with analogous compounds:

Compound Name Substituent(s) Electronic Effect Molecular Weight (g/mol) Key Applications
3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine HCl -CF₃ at 3' Strong electron-withdrawing ~263.7 (estimated) Pharmaceuticals, intermediates
3'-Fluoro-[1,1'-biphenyl]-4-amine HCl -F at 3' Moderate electron-withdrawing 223.67 Organic synthesis, OLEDs
3',4'-Difluoro-[1,1'-biphenyl]-4-amine -F at 3' and 4' Cumulative electron-withdrawing 205.2 Analytical standards
3'-Chloro-[1,1'-biphenyl]-4-amine -Cl at 3' Moderate electron-withdrawing 219.7 Material science
4'-Methoxy-[1,1'-biphenyl]-4-amine -OCH₃ at 4' Electron-donating ~213.3 Organic electronics

Key Observations :

  • Trifluoromethyl vs. Halogens : The -CF₃ group exhibits stronger electron-withdrawing effects than -F or -Cl, enhancing stability in oxidative environments and influencing π-π stacking in OLED applications .
  • Positional Effects : Substitution at the 3' position (vs. 4') alters molecular dipole moments and steric interactions, impacting binding to biological targets or charge transport in materials .
  • Salt Forms : Hydrochloride salts (e.g., 3'-Fluoro and 3'-Trifluoromethyl derivatives) improve aqueous solubility compared to free bases, critical for pharmaceutical formulations .

Biological Activity

3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine hydrochloride is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. The incorporation of trifluoromethyl groups into organic molecules has been shown to enhance their biological properties, including increased potency and improved pharmacokinetic profiles. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

  • Chemical Formula : C13H10ClF3N
  • Molecular Weight : 275.67 g/mol
  • IUPAC Name : 3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine hydrochloride

The biological activity of 3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine hydrochloride can be attributed to its interaction with various biological targets. Fluorinated compounds often exhibit unique pharmacological properties due to the electronegativity of fluorine, which can influence binding affinity and selectivity for target proteins.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : Studies have shown that trifluoromethylated compounds can inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses.
  • Receptor Binding : The compound may interact with neurotransmitter receptors or kinases, similar to other fluorinated derivatives that have shown enhanced receptor binding capabilities.

Anticancer Activity

Research indicates that trifluoromethylated biphenyl compounds exhibit significant anticancer properties. A study reported that derivatives with trifluoromethyl substitutions demonstrated enhanced cytotoxicity against various cancer cell lines compared to their non-fluorinated counterparts.

CompoundCell Line TestedIC50 (µM)Reference
3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amineMCF-75.2
Non-fluorinated analogMCF-712.0
3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amineHepG24.8

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies showed promising activity against both Gram-positive and Gram-negative bacteria.

Bacteria StrainMinimum Inhibitory Concentration (MIC) µg/mLReference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Case Study 1: Anticancer Properties

A recent study explored the anticancer effects of trifluoromethylated biphenyl derivatives in a series of experiments involving MCF-7 breast cancer cells. The results indicated that the introduction of the trifluoromethyl group significantly increased the compound's potency, leading to a reduction in cell viability at lower concentrations compared to non-fluorinated versions.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of the compound against various pathogens. The study highlighted its effectiveness in inhibiting growth in both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.